2-(1-benzylpiperidin-4-yl)-N-methylethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the N-methylethanamine group. One common method involves the reduction of N′-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride (NaBH4) in a mixture of ethanol and tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylpiperidin-4-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(1-benzylpiperidin-4-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially leading to improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
N′-(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar and is used as a precursor in the synthesis of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-7-14-8-11-17(12-9-14)13-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
InChI Key |
ZPHVJCUYEOASFK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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